(2,6-Difluorophenyl)-piperidin-4-ylmethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

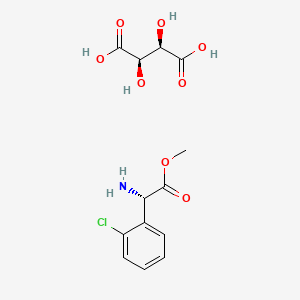

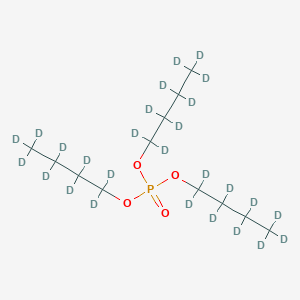

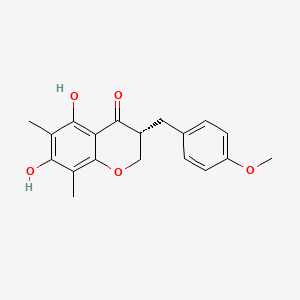

The compound “(2,6-Difluorophenyl)-piperidin-4-ylmethanone” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other biologically active compounds. The “2,6-Difluorophenyl” part refers to a phenyl (benzene) ring with fluorine atoms at the 2nd and 6th positions .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring and the introduction of the difluorophenyl group. The exact methods would depend on the specific reagents and conditions used .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the piperidine ring, a six-membered ring containing one nitrogen atom, and the difluorophenyl group, a benzene ring with two fluorine substituents. The exact three-dimensional structure would depend on the specific arrangement of these groups .Chemical Reactions Analysis

As an organic compound, “(2,6-Difluorophenyl)-piperidin-4-ylmethanone” would be expected to undergo various types of chemical reactions characteristic of its functional groups. For example, the carbonyl group (C=O) in the methanone part of the molecule could be involved in reactions such as nucleophilic addition or reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, stability, and reactivity would be influenced by the presence and arrangement of its functional groups .科学的研究の応用

Synthesis and Chemical Properties

Synthesis of Iloperidone : Iloperidone, an antipsychotic drug, was synthesized from (2,4-difluorophenyl)-piperidin-4-ylmethanone hydrochloride, showcasing the importance of difluorophenyl-piperidin-4-ylmethanone derivatives in pharmaceutical synthesis. The process involved oximination, N-alkylation, and cyclization, achieving an overall yield of about 57% (Hu Wenhao, 2011).

Chemical Synthesis Techniques : Research on the synthesis of (2,4-Difluorophenyl) (piperidin-4-yl)methanone Hydrochloride utilized piperidine-4-carboxylic acid and ethyl carbonochloridate as starting materials. This process, highlighting the accessibility and reasonable overall yield of 62.4%, showcases the chemical versatility of difluorophenyl-piperidin-4-ylmethanone derivatives (Zheng Rui, 2010).

Antimicrobial Activity

In Vitro Antimicrobial Activity : A study on the synthesis and in vitro antimicrobial activity of 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives demonstrated that certain compounds exhibited good antimicrobial activity against tested pathogenic bacterial and fungal strains. This indicates the potential of difluorophenyl-piperidin-4-ylmethanone derivatives in developing new antimicrobial agents (L. Mallesha, K. Mohana, 2014).

Material Science and Polymer Chemistry

Oxidative Polymerization : The oxidative polymerization of 2,6-difluorophenol using an Fe-salen complex and hydrogen peroxide as catalyst and oxidizing agent, respectively, led to the synthesis of partly soluble poly(2,6-difluoro-1,4-phenylene oxide). This process not only demonstrates the chemical reactivity of difluorophenyl compounds but also their application in creating new materials with potential use in various industries (R. Ikeda, Hozumi Tanaka, H. Uyama, Shiro Kobayashi, 2000).

Theoretical and Computational Studies

Computational Evaluation of Electronic Properties : The synthesis and DFT studies of piperidine derivatives, including difluorophenyl variants, provided insights into their molecular characteristics, reactivity, and potential biological activities. These computational evaluations contribute to the understanding and development of new compounds with specific properties (Letters in Applied NanoBioScience, 2022).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

(2,6-difluorophenyl)-piperidin-4-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2NO/c13-9-2-1-3-10(14)11(9)12(16)8-4-6-15-7-5-8/h1-3,8,15H,4-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMVMEIJLLJRHNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)C2=C(C=CC=C2F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2,6-Difluorophenyl)carbonyl]piperidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,8-Diazabicyclo[3.2.1]octane, 3-phenyl-](/img/structure/B579872.png)

![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-1'-one](/img/structure/B579873.png)

![(1S,3S,5S)-3-(Aminocarbonyl)-2-azabicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester](/img/structure/B579887.png)